(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the second position of the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3 + 2] cycloaddition reaction involving an appropriate diene and a nitrile oxide.
Introduction of Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction where a cyclohexyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative under amide coupling conditions.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory mediators and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide derivatives: These compounds share the pyrrolidine ring and carboxamide group but differ in the substituents attached to the nitrogen atom.
Cyclohexyl derivatives: Compounds with a cyclohexyl group attached to different functional groups or ring systems.
Uniqueness
(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is unique due to the specific combination of the cyclohexyl group and the pyrrolidine-2-carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2S)-N-cyclohexylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOAQDAPAQVCP-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@@H]2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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